molecular formula C18H29NO2 B11968045 Acetamide, N-[2-(decyloxy)phenyl]- CAS No. 55792-67-1

Acetamide, N-[2-(decyloxy)phenyl]-

Cat. No.: B11968045
CAS No.: 55792-67-1
M. Wt: 291.4 g/mol
InChI Key: GLONCTNTZAIAPC-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(decyloxy)phenyl]-: is an organic compound with the molecular formula C18H29NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-(decyloxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-(decyloxy)phenyl]- typically involves the reaction of 2-(decyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-(decyloxy)aniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as pyridine, at a temperature of around 60-70°C.

    Product Formation: The reaction yields Acetamide, N-[2-(decyloxy)phenyl]- as the primary product.

Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[2-(decyloxy)phenyl]- can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-[2-(decyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Formation of phenolic compounds or quinones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Acetamide, N-[2-(decyloxy)phenyl]- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(decyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

    Acetanilide: An analog where the decyloxy group is replaced by a hydrogen atom.

    N-Phenylacetamide: Similar structure but lacks the decyloxy substituent.

    Chloroacetamide Derivatives: Compounds with similar amide functionality but different substituents on the phenyl ring.

Uniqueness: Acetamide, N-[2-(decyloxy)phenyl]- is unique due to the presence of the decyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

55792-67-1

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

N-(2-decoxyphenyl)acetamide

InChI

InChI=1S/C18H29NO2/c1-3-4-5-6-7-8-9-12-15-21-18-14-11-10-13-17(18)19-16(2)20/h10-11,13-14H,3-9,12,15H2,1-2H3,(H,19,20)

InChI Key

GLONCTNTZAIAPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=CC=C1NC(=O)C

Origin of Product

United States

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